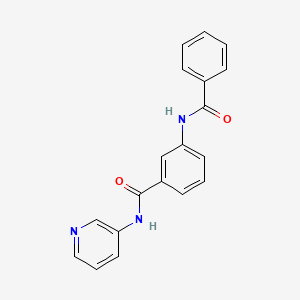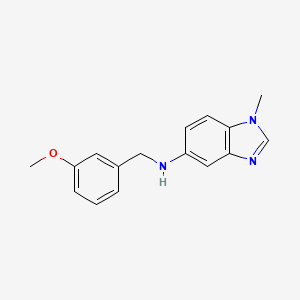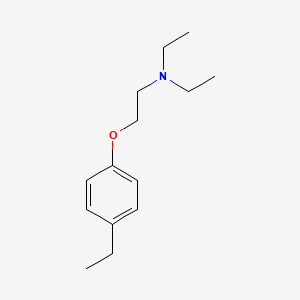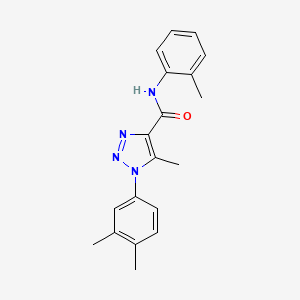
3-(benzoylamino)-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzoylamino)-N-3-pyridinylbenzamide, commonly known as BPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPB is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. In
Wirkmechanismus
The mechanism of action of BPB is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPB has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory prostaglandins. BPB has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
BPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
BPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using BPB in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on BPB. One area of research is to further investigate its mechanism of action. Understanding how BPB works at the molecular level could provide insights into its potential therapeutic applications. Another area of research is to explore its potential as a treatment for viral infections, such as hepatitis C. Finally, research could be conducted to investigate the potential of BPB as a treatment for various types of cancer.
Synthesemethoden
The synthesis of BPB involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzamide, which is reacted with pyridine-3-carboxylic acid to form 3-(pyridin-3-yl)benzamide. This intermediate is then reacted with benzoyl chloride to form BPB. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
BPB has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
3-benzamido-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWGJYENVJWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)

![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)



![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)